5-Bromo-2-fluorophenol CAS number and properties
5-Bromo-2-fluorophenol CAS number and properties
An In-depth Technical Guide to 5-Bromo-2-fluorophenol
This technical guide provides a comprehensive overview of 5-Bromo-2-fluorophenol (CAS No. 112204-58-7), a versatile chemical intermediate.[1] Aimed at researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, safety and handling protocols, experimental procedures for synthesis and analysis, and its significant applications in various fields of chemical science.
Core Properties and Identification
5-Bromo-2-fluorophenol is a halogenated phenol derivative recognized for its utility as a building block in the synthesis of complex organic molecules.[1] Its structure, featuring both bromine and fluorine atoms on the phenol ring, imparts unique reactivity, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Table 1: Chemical and Physical Properties of 5-Bromo-2-fluorophenol
| Property | Value | Source(s) |
| CAS Number | 112204-58-7 | [1][3][4][5][6] |
| Molecular Formula | C₆H₄BrFO | [3][5][6][7] |
| Molecular Weight | 191.00 g/mol | [3][7] |
| Appearance | Colorless to light yellow to light orange clear liquid | [1][8] |
| Melting Point | 38 - 41 °C | [1] |
| Boiling Point | 54 °C at 0.2 mmHg; 205.8 ± 20.0 °C at 760 mmHg | [1][5] |
| Density | 1.76 - 1.8 g/cm³ | [1][5] |
| Refractive Index | n20/D 1.56 | [1] |
| Flash Point | 78.2 ± 21.8 °C | [5] |
| LogP | 2.79 | [5] |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [5] |
| Purity | ≥ 98% (GC) | [1][9] |
Safety and Hazard Information
Proper handling of 5-Bromo-2-fluorophenol is crucial due to its potential hazards. The compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[7][8]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard Statements | H302 | Harmful if swallowed. | [7][8] |
| H312 | Harmful in contact with skin. | [7] | |
| H315 | Causes skin irritation. | [7] | |
| H319 | Causes serious eye irritation. | [7] | |
| H332 | Harmful if inhaled. | [7] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [8] |
| P270 | Do not eat, drink or smoke when using this product. | [8] | |
| P271 | Use only outdoors or in a well-ventilated area. | [8] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [8] | |
| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [8] | |
| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | [8] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [8] |
Experimental Protocols
Synthesis of 5-Bromo-2-fluorophenol
A common synthetic route involves the oxidation of 5-bromo-2-fluorophenylboronic acid.[3] The boronic acid intermediate can be prepared from 1-bromo-4-fluorobenzene.[3][10]
Part 1: Synthesis of 5-Bromo-2-fluorophenylboronic Acid from 1-Bromo-4-fluorobenzene
-
Lithiation: A solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in tetrahydrofuran (THF) is cooled to -20 °C. n-Butyllithium (1.05 eq) is added. The mixture is then cooled to -78 °C.[3]
-
Aryl Bromide Addition: 1-Bromo-4-fluorobenzene (1.0 eq) is added dropwise over 10 minutes, and the mixture is stirred for 3 hours at -78 °C.[3]
-
Boration: Triisopropyl borate (1.15 eq) is added, and stirring continues for 30 minutes at -78 °C.[3]
-
Work-up: The reaction is warmed and then quenched. The organic phase is extracted with 2 N sodium hydroxide. The aqueous phase is cooled and acidified with 5 N hydrochloric acid, causing the product to precipitate as a white solid.[3]
-
Isolation: The solid is collected by filtration and dried under vacuum to yield 5-bromo-2-fluorophenylboronic acid.[3]
Part 2: Oxidation to 5-Bromo-2-fluorophenol
-
Reaction Setup: A THF solution of 5-bromo-2-fluorophenylboronic acid (1.0 eq) is prepared.[3]
-
Oxidation: 35 wt% aqueous hydrogen peroxide is added, followed by 4 N aqueous sodium hydroxide. A mild exothermic reaction may be observed.[3] The mixture is stirred at ambient temperature for 14 hours.[3]
-
Quenching: Manganese dioxide is added to quench excess peroxide, and the mixture is stirred for 90 minutes.[3]
-
Extraction: The reaction mixture is filtered. The filtrate is concentrated, and the residue is partitioned between ether and water. The organic phase is washed with water and brine, then dried with anhydrous magnesium sulfate.[3]
-
Purification: The solvent is evaporated to yield 5-bromo-2-fluorophenol as a colorless liquid.[3]
Caption: Synthesis workflow for 5-Bromo-2-fluorophenol.
Spectroscopic Analysis
Structural confirmation of 5-Bromo-2-fluorophenol and related compounds relies on standard spectroscopic techniques.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[11] Filter the solution into a 5 mm NMR tube.[11]
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The chemical shifts (δ), integration, and splitting patterns (multiplicity) of the aromatic protons provide information about the substitution pattern on the benzene ring. The phenolic proton will appear as a broad singlet.
-
¹³C NMR Analysis: Acquire the carbon NMR spectrum to determine the number of unique carbon environments.
-
¹⁹F NMR Analysis: Given the presence of fluorine, ¹⁹F NMR is a powerful tool for confirming the fluorine's chemical environment and for purity analysis.[13]
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl). For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.[11]
-
Analysis: Record the spectrum over a range of 4000-400 cm⁻¹. Key absorptions to identify include a broad O-H stretch for the hydroxyl group (typically ~3200-3600 cm⁻¹), C-O stretching (~1200 cm⁻¹), and C-Br and C-F stretches in the fingerprint region. Aromatic C-H and C=C stretches will also be present.[14]
Applications in Research and Development
5-Bromo-2-fluorophenol is a key building block in several areas of chemical research and industry. Its halogen substituents enhance reactivity, making it ideal for creating novel compounds.[1]
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] The unique electronic properties conferred by the bromine and fluorine atoms can influence the metabolic stability and binding affinity of target molecules, making it a valuable scaffold in medicinal chemistry.[15] It is particularly utilized in research focused on developing drugs for neurological disorders.[1]
-
Agrochemicals: The compound is used in the development of new pesticides and herbicides.[1][10] The halogenated phenyl structure is a common feature in many biologically active agrochemical compounds.
-
Material Science: In material science, 5-Bromo-2-fluorophenol is used to formulate advanced materials, including polymers and coatings.[1][2] The incorporation of this moiety can enhance chemical resistance, durability, and thermal stability in the final product.[1][2]
-
Organic Synthesis Intermediate: The compound's functional groups allow it to participate in a wide range of chemical reactions. The bromine atom is particularly suitable for cross-coupling reactions (e.g., Suzuki, Heck), while the phenolic hydroxyl group can undergo etherification or esterification.[1][15] This makes it an essential starting material for synthesizing more complex molecules.[1][9]
Caption: Applications of 5-Bromo-2-fluorophenol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. 5-BROMO-2-FLUOROPHENOL | VSNCHEM [vsnchem.com]
- 5. 5-Bromo-2-fluorophenol | CAS#:112204-58-7 | Chemsrc [chemsrc.com]
- 6. H61518.06 [thermofisher.com]
- 7. Phenol, 5-bromo-2-fluoro- | C6H4BrFO | CID 183421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Bromo-2-fluorophenol | 112204-58-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. watson-int.com [watson-int.com]
- 10. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. lehigh.edu [lehigh.edu]
- 13. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
